molecular formula C6H4Cl2N2OS B12912954 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride CAS No. 200000-17-5

6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride

Cat. No.: B12912954
CAS No.: 200000-17-5
M. Wt: 223.08 g/mol
InChI Key: KOASFDHANLMFGZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride typically involves the chlorination of 2-(methylsulfanyl)pyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chloro and methylsulfanyl groups enhances its binding affinity and specificity towards these targets. The compound may also interfere with cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride can be compared with other similar compounds such as:

    4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: This compound has two chlorine atoms and a carboxylic acid group, making it more reactive in certain substitution reactions.

    4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: The presence of a trifluoromethyl group enhances its lipophilicity and potential biological activity.

    Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: This ester derivative is used as an intermediate in organic synthesis and has similar reactivity patterns.

Each of these compounds has unique properties and applications, highlighting the versatility of the pyrimidine scaffold in chemical research and development.

Properties

CAS No.

200000-17-5

Molecular Formula

C6H4Cl2N2OS

Molecular Weight

223.08 g/mol

IUPAC Name

6-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride

InChI

InChI=1S/C6H4Cl2N2OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3

InChI Key

KOASFDHANLMFGZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C(=O)Cl

Origin of Product

United States

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